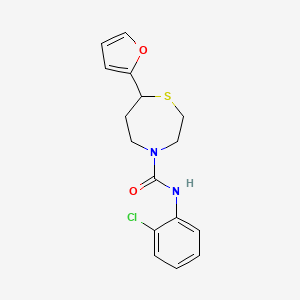

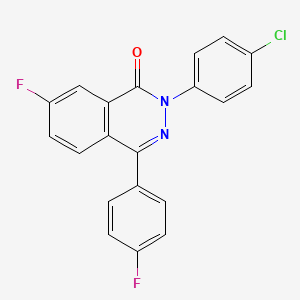

![molecular formula C17H18FN3OS B2736057 N-tert-butyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2736057.png)

N-tert-butyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-tert-butyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide” is a complex organic compound. It contains several functional groups including an imidazole ring, a thiazole ring, a carboxamide group, and a tert-butyl group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the imidazole and thiazole rings might be formed using condensation reactions, while the carboxamide group could be introduced via an amide coupling reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazole and thiazole rings are aromatic, meaning they have a stable, ring-like structure with delocalized electrons. The fluorophenyl group is also aromatic and would contribute to the overall stability of the molecule .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the carboxamide group could be hydrolyzed to form a carboxylic acid and an amine. The aromatic rings might also undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the fluorine atom might increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Scientific Research Applications

Asymmetric Synthesis and Medicinal Chemistry

Compounds related to "N-tert-butyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide" have been studied for their roles in asymmetric synthesis and potential medicinal applications. For instance, the asymmetric alkylation of imidazolidin-4-one derivatives has been explored for synthesizing α-fluorinated α-amino acid derivatives, which are valuable in medicinal chemistry due to their biological activity and potential therapeutic applications (Shendage et al., 2005).

Metabolic Pathways and Toxicology

Research into the metabolism of thiazoles has provided insights into the formation of toxic metabolites in mice, highlighting the importance of understanding the metabolic pathways and potential toxicological implications of thiazole derivatives (Mizutani et al., 1994).

Synthesis and Biological Evaluation

The synthesis, characterization, and biological evaluation of tert-butyl piperazine-1-carboxylate derivatives have been conducted, indicating the potential of these compounds for antibacterial and anthelmintic activities (Sanjeevarayappa et al., 2015). Similarly, the design and synthesis of new pyrazole amide derivatives based on their binding to specific receptors have shown promising insecticidal activity (Deng et al., 2016).

Inhibition Studies and Mechanistic Insights

The discovery of imidazo[2,1-b]thiazole derivatives as FLT3 inhibitors offers a new avenue for the treatment of acute myeloid leukemia (AML), providing a foundation for the development of targeted therapies (Lin et al., 2015). Additionally, the study of pyrazole derivatives as photosynthetic electron transport inhibitors contributes to the understanding of their potential as herbicides, with implications for agricultural chemistry (Vicentini et al., 2005).

Immunoregulatory and Anti-inflammatory Properties

The synthesis of 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles has revealed their potential as immunoregulatory antiinflammatory agents, opening up new possibilities for the treatment of inflammatory diseases (Bender et al., 1985).

Future Directions

The study of new compounds like this one is crucial for the development of new drugs and materials. Future research could focus on synthesizing this compound and studying its properties in more detail. This could include testing its biological activity, studying its physical and chemical properties, and investigating its potential uses .

Properties

IUPAC Name |

N-tert-butyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3OS/c1-10-14(15(22)20-17(2,3)4)23-16-19-13(9-21(10)16)11-5-7-12(18)8-6-11/h5-9H,1-4H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJTJZXCQJROOSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

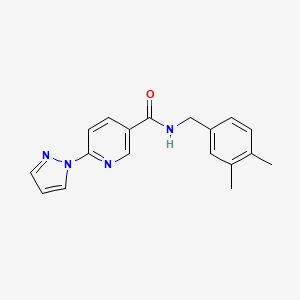

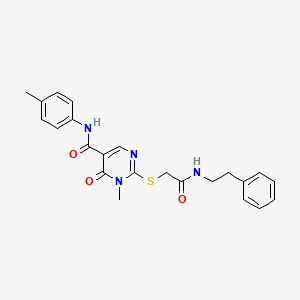

![4-methoxy-N-[[5-methylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2735975.png)

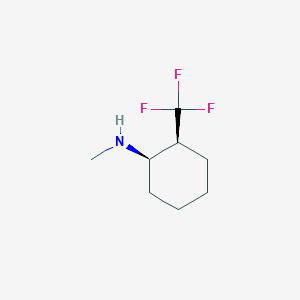

![{2-Amino-1-[4-(propan-2-yloxy)phenyl]ethyl}dimethylamine](/img/structure/B2735977.png)

![2-(4-Chlorophenoxy)-2-methyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]propanamide](/img/structure/B2735980.png)

![7-methyl-1H,2H,3H,4H-cyclopenta[b]indol-2-amine](/img/structure/B2735983.png)

![N-[Cyano-[3-(trifluoromethyl)phenyl]methyl]-1-(2-methylbutanoyl)piperidine-3-carboxamide](/img/structure/B2735988.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2735990.png)

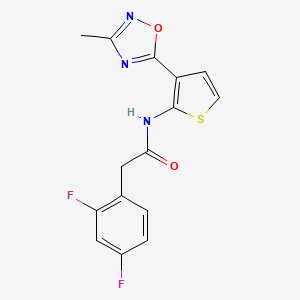

![N-(4-fluorophenyl)-2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2735992.png)